REACTION_CXSMILES
|
[C:1]1([N:7]2[C:11]([SH:12])=[N:10][N:9]=[N:8]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[OH-:13].[K+].[CH2:15](I)[CH3:16].C([OH:20])C>>[CH2:15]([S:12]([C:11]1[N:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]=[N:9][N:10]=1)(=[O:20])=[O:13])[CH3:16] |f:1.2|
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Name
|
|
Quantity
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25 g
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Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N1N=NN=C1S
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Name
|
|
Quantity
|
9.5 g
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Type
|
reactant
|
Smiles
|
[OH-].[K+]
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Name
|
|
Quantity
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250 mL
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Type
|
reactant
|
Smiles
|
C(C)O
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Name
|
|
Quantity
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12 mL
|
Type
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reactant
|
Smiles
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C(C)I
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was then stirred for 1 h at room temperature
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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The resulting mixture was refluxed for 1 h
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Duration
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1 h
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Type
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TEMPERATURE
|
Details
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under reflux for 18 h
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Duration
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18 h
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Type
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TEMPERATURE
|
Details
|
After cooling
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Type
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CUSTOM
|
Details
|
the volatiles were removed
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Type
|
CUSTOM
|
Details
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pressure and the residue was partitioned between water (300 mL) and ether (300 mL)
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Type
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WASH
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Details
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The organic layer was washed with sat. NaHCO3 (2×120 mL) and brine (100 mL)
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Type
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CONCENTRATION
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Details
|
After concentration in vacuo
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Type
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TEMPERATURE
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Details
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After cooling to 0 C, Oxone (400 g)
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Type
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ADDITION
|
Details
|
was added portion wise
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Type
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TEMPERATURE
|
Details
|
before refluxing for 18 h
|
Duration
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18 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling
|
Type
|
ADDITION
|
Details
|
ether (300 mL) was added
|
Type
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CUSTOM
|
Details
|
the solids were removed by filtration
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was then concentrated in vacuo
|
Type
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FILTRATION
|
Details
|
the white solid was filtered
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Type
|
WASH
|
Details
|
The latter was thoroughly washed with water
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Type
|
CUSTOM
|
Details
|
dried under reduced pressure over night
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)S(=O)(=O)C1=NN=NN1C1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 116 mmol | |
AMOUNT: MASS | 27.7 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |